Molecular Weight and Lipophilicity Comparison: Pyrrolidine Sulfonyl vs. Unsubstituted Core
The addition of the pyrrolidine-1-sulfonyl group to the piperidine-acetic acid core results in a significant and quantifiable increase in molecular weight and lipophilicity compared to the unsubstituted 2-(piperidin-4-yl)acetic acid. This directly impacts drug-likeness parameters and passive membrane permeability. The target compound has a molecular weight of 276.35 g/mol [1], compared to 143.18 g/mol for 2-(piperidin-4-yl)acetic acid [2]. The predicted XLogP3-AA for the unsubstituted analog is -2.2 [2], while the target compound is expected to have a considerably higher logP value due to the addition of the sulfonyl and pyrrolidine rings, moving it from a very hydrophilic space to a more balanced, potentially more drug-like lipophilic range [1].
| Evidence Dimension | Molecular Weight (g/mol) & Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 276.35 g/mol; XLogP3-AA value not computationally available from primary sources, but is predicted to be significantly higher than the comparator. |
| Comparator Or Baseline | 2-(Piperidin-4-yl)acetic acid: 143.18 g/mol; XLogP3-AA: -2.2 |
| Quantified Difference | Molecular weight difference: +133.17 g/mol. Lipophilicity difference: A shift from a very low, negative XLogP to a higher value, qualitatively changing the compound's physicochemical profile. |
| Conditions | Values computed using standard cheminformatics methods (PubChem release 2025.04.14). |
Why This Matters
The altered physicochemical profile dictates suitability for specific applications; the higher molecular weight and increased lipophilicity can enhance membrane permeability or target binding, making it a more suitable lead-like scaffold in drug discovery than the polar core structure.
- [1] Chemsrc. (2024). 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid. Retrieved from m.chemsrc.com View Source
- [2] PubChem. (2025). 2-(Piperidin-4-yl)acetic acid. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov View Source
